2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride
Description
2-(1H-1,3-Benzodiazol-1-yl)ethan-1-amine dihydrochloride (CAS: see ) is a benzimidazole derivative featuring a two-carbon ethylamine chain attached to the nitrogen at position 1 of the benzimidazole core. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and biochemical applications.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c10-5-6-12-7-11-8-3-1-2-4-9(8)12;;/h1-4,7H,5-6,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAMHXUTJPUCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of benzimidazole with ethylenediamine. The process can be summarized as follows:
Starting Materials: Benzimidazole and ethylenediamine.
Reaction: Benzimidazole is reacted with ethylenediamine under controlled conditions to form 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine.
Purification: The product is purified through recrystallization or other suitable methods.
Formation of Dihydrochloride Salt: The purified amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors to handle the increased volume of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that benzodiazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research suggests that benzodiazole derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biological Studies
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic processes. For example, studies have shown that it can act as an inhibitor of certain kinases and phosphatases, which are crucial in various signaling pathways . This property makes it a valuable tool in biochemical research aimed at understanding cellular signaling mechanisms.
Antimicrobial Properties
Preliminary studies have suggested that this compound exhibits antimicrobial activity against a range of pathogens. This includes bacteria and fungi, indicating its potential use in developing new antimicrobial agents .
Material Science Applications
Polymer Chemistry
In material science, the compound has been explored as a building block for synthesizing new polymers with unique properties. Its ability to form stable complexes with metals makes it useful in creating materials with enhanced electrical and thermal conductivity .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Activity of Benzodiazole Derivatives | Cancer Research | Induced apoptosis in breast cancer cell lines through PI3K/Akt pathway modulation. |
| Neuroprotective Effects of Benzimidazole Compounds | Neurobiology | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |
| Synthesis of Conductive Polymers | Material Science | Developed polymers with improved conductivity by incorporating benzodiazole derivatives into the polymer matrix. |
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Research Findings
Substitution Position :
- The target compound’s ethylamine group at N1 (vs. C2 in ) may influence binding orientation in biological targets. For example, C2-substituted analogs (e.g., ) could exhibit distinct interaction profiles with enzymes like kinases or GPCRs due to spatial rearrangement .
Halogenation Effects :
- The 5,6-dichloro derivative () shows a 30% increase in molecular weight compared to the target compound. Chlorine atoms may enhance binding affinity through hydrophobic interactions or electron-withdrawing effects, as seen in protease inhibitors .
Conversely, the methoxy group in introduces polarity, favoring aqueous solubility but possibly reducing membrane permeability .
Salt Form and Solubility :
- All compared compounds are dihydrochloride salts, ensuring high solubility in polar solvents. This is critical for in vitro assays and formulation development .
Synthetic Accessibility :
- Derivatives with bulky substituents (e.g., phenylethynyl in ) require multi-step syntheses involving cross-coupling reactions, whereas simpler analogs (e.g., ) are synthesized via alkylation or reductive amination .
Biological Activity
2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride, also known by its CAS number 112947-93-0, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
The chemical structure of this compound is represented by the following molecular formula and weight:
| Property | Value |
|---|---|
| Chemical Formula | C9H11N3.2ClH |
| Molecular Weight | 234.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | 112947-93-0 |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer research and enzyme inhibition.
Antitumor Activity
In a study examining indazole derivatives, it was noted that compounds similar to this compound demonstrated significant antitumor activity against various cancer cell lines. For instance, certain derivatives showed IC50 values in the low nanomolar range against HL60 and HCT116 cell lines, indicating potent inhibitory effects on cell proliferation .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes. Notably, it has shown potential as an inhibitor of carbonic anhydrase (CA), which is crucial in regulating pH and fluid balance in biological systems. The inhibition of CA isoforms could have therapeutic implications in conditions such as glaucoma and certain types of cancer .
Case Studies and Research Findings
Several studies have focused on the biological implications of benzodiazole derivatives:
- Inhibition of Kinases : Research has highlighted that benzodiazole-containing compounds can selectively inhibit kinases such as CHK1 and CDK2. These kinases are involved in cell cycle regulation and their inhibition can lead to apoptosis in cancer cells .
- Selective Antitumor Agents : A compound structurally related to this compound was found to have IC50 values as low as 8.3 nM against specific cancer types, showcasing its potential as a selective antitumor agent .
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves interaction with specific receptors or enzymes critical for tumor growth and survival. For example, docking studies have suggested that the benzodiazole ring interacts favorably with target sites on enzymes like IDO1, which is involved in immune evasion by tumors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be systematically optimized?
- Methodology : Begin with nucleophilic substitution or condensation reactions involving benzimidazole precursors and ethylenediamine derivatives under acidic conditions. Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and stoichiometry . For purification, employ recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel. Monitor yield and purity via HPLC or LC-MS .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze aromatic protons (δ 7.0–8.5 ppm for benzimidazole) and aliphatic amine protons (δ 2.5–3.5 ppm).
- FT-IR : Confirm N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
- Elemental Analysis : Verify Cl⁻ content (theoretical ~20% for dihydrochloride) .
Q. What stability considerations are critical for handling this compound in aqueous solutions?
- Methodology : Conduct accelerated stability studies under varying pH (1–12), temperature (4–40°C), and light exposure. Use UV-Vis spectroscopy to track degradation (e.g., benzimidazole ring oxidation). Store lyophilized samples at -20°C in amber vials to minimize hydrolysis and photodegradation .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in catalytic or biological systems?
- Methodology : Employ Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with biological targets like neurotransmitter receptors. Validate predictions with in vitro assays (e.g., radioligand binding) .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Data Harmonization : Cross-validate assays (e.g., IC₅₀ values) across multiple cell lines or enzymatic systems.
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from disparate studies, accounting for variables like cell passage number or buffer composition .
- Mechanistic Studies : Apply CRISPR knockouts or competitive inhibitors to isolate target-specific effects .
Q. How can reaction engineering improve scalability for this compound’s synthesis?
- Methodology : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., benzimidazole dimerization). Optimize residence time and pressure using computational fluid dynamics (CFD) simulations. Monitor real-time purity with inline PAT (Process Analytical Technology) sensors .
Methodological Challenges and Solutions
Q. What advanced analytical techniques address spectral overlap in characterizing this compound’s byproducts?
- Methodology :
- 2D NMR (HSQC, COSY) : Resolve overlapping proton signals in complex mixtures.
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric species with <1 ppm mass accuracy.
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
Q. How do researchers design orthogonal assays to validate this compound’s mechanism of action?
- Methodology : Combine:
- Biophysical Assays : Surface Plasmon Resonance (SPR) for binding kinetics.
- Functional Assays : Calcium imaging or electrophysiology for real-time activity monitoring.
- Omics Integration : Transcriptomics/proteomics to identify downstream signaling pathways .
Safety and Compliance
Q. What safety protocols are essential for handling this compound’s hydrochloride salt?
- Protocols :
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
